1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile . Its structure features:
- Core: Pyrazolo[3,4-b]pyridine, a fused bicyclic system known for targeting kinases and other enzymes involved in cancer progression .
- Substituents:
- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing group that may enhance solubility and modulate electronic properties for improved target binding .
- 4-Fluorophenyl: A hydrophobic moiety likely to interact with the ATP-binding pocket of kinases via π-π stacking .
- Thiophen-2-yl: A heteroaromatic group contributing to hydrogen bonding and hydrophobic interactions .
- Methyl group: A small alkyl substituent that may stabilize the active conformation .
Preclinical studies suggest this compound exhibits anticancer activity by inhibiting c-Met kinase, a receptor tyrosine kinase overexpressed in multiple cancers . Its design aligns with type II kinase inhibitors, where the pyrazolo[3,4-b]pyridine core occupies the adenine-binding pocket, and substituents extend into adjacent hydrophobic regions .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S2/c1-13-20-17(22(28)24-15-6-4-14(23)5-7-15)11-18(19-3-2-9-31-19)25-21(20)27(26-13)16-8-10-32(29,30)12-16/h2-7,9,11,16H,8,10,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGRPCZWGXCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydrothiophene ring and a pyrazolopyridine moiety, which are known to enhance biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.5 g/mol. The unique arrangement of functional groups may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F N3 O2 S2 |
| Molecular Weight | 391.5 g/mol |
| Key Functional Groups | Tetrahydrothiophene, Pyrazolo[3,4-b]pyridine |
Research indicates that compounds similar to this one exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Antimicrobial Properties : The presence of the thiophene and pyrazole rings is known to enhance the antimicrobial efficacy against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Study 1: Antitumor Activity
A study conducted on a series of pyrazolo[3,4-b]pyridines demonstrated that compounds with similar structures showed promising antitumor activity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating its potential as a therapeutic agent.
Study 3: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The results indicated a reduction in edema and inflammatory markers, suggesting that the compound could be beneficial in treating inflammatory diseases.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
- Absorption : Studies on similar compounds suggest good oral bioavailability.
- Distribution : The lipophilicity imparted by the fluorophenyl group may enhance tissue penetration.
- Metabolism : Cytochrome P450 enzymes are likely involved in metabolic pathways.
- Excretion : Predominantly renal excretion is expected based on structural analogs.
Toxicity studies are essential to ensure safety profiles before clinical applications. Preliminary data indicate low cytotoxicity in non-cancerous cell lines.
Scientific Research Applications
Biological Activities
The primary biological activity of this compound is its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation has several implications for physiological processes:
- Neuronal Signaling : By modulating GIRK channels, the compound can influence neuronal excitability and synaptic transmission. This suggests potential applications in treating neurological conditions such as epilepsy and anxiety disorders.
- Cardiac Function : GIRK channels play a critical role in cardiac physiology. Therefore, the compound may have implications in managing heart rhythm disorders.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits antiproliferative effects against specific cancer cell lines, suggesting its potential utility in oncology.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on GIRK Channel Activation : Research utilizing electrophysiological assays demonstrated that the compound significantly enhances GIRK channel activity, supporting its potential use in treating conditions related to neuronal excitability .
- Antiproliferative Activity Assessment : In vitro studies revealed that the compound inhibits the growth of certain cancer cell lines, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differentiators of the Target Compound
Sulfone Group (1,1-Dioxidotetrahydrothiophen-3-yl) : Unlike dinaciclib or roscovitine, this substituent introduces a sulfone moiety, which may improve metabolic stability and solubility compared to hydroxyl or methoxy groups .
c-Met Specificity : While dinaciclib and roscovitine target CDKs, this compound’s pyrazolo[3,4-b]pyridine scaffold is optimized for c-Met inhibition, a kinase implicated in tumor metastasis and resistance .
Pharmacological Advantages and Limitations
- Advantages: Broader kinase selectivity than dinaciclib, which suffers from off-target CDK effects . Enhanced solubility compared to non-sulfonated pyrazolo[3,4-b]pyridines .
- Limitations: No in vivo efficacy data reported, unlike roscovitine, which has reached clinical trials . Synthetic complexity of the sulfone group may limit scalability .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, with key steps including condensation of pyrazolo[3,4-b]pyridine precursors and functionalization of the tetrahydrothiophene-1,1-dioxide moiety. Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 2–4 hours) while improving purity (>95%) .
- Solvent selection : Ethanol or DMF under reflux conditions enhances solubility of intermediates, minimizing side products .
- Catalytic systems : Use of palladium catalysts for Suzuki-Miyaura couplings to attach the thiophene-2-yl group .
- pH control (6.5–7.5) during amide bond formation to prevent hydrolysis .
Q. How can the molecular structure of this compound be confirmed with high confidence?
Methodological Answer: A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., distinguishing pyrazole C-3 methyl from tetrahydrothiophene protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 523.1324) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydrothiophene-1,1-dioxide ring conformation .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer: Primary screening focuses on target engagement and cytotoxicity:
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to measure IC values against kinases like JAK2 or EGFR .
- Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative activity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biological targets (e.g., PARP-1) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its kinase inhibition profile?
Methodological Answer: Advanced techniques are required to dissect binding modes and selectivity:
- Co-crystallization with kinases : Resolve X-ray structures of the compound bound to ATP pockets (e.g., PDB ID 4R3P for JAK2) to identify key interactions (e.g., hydrogen bonding with Glu903) .
- Molecular dynamics simulations : Simulate binding stability (e.g., 100-ns trajectories in GROMACS) to assess conformational flexibility of the pyrazolo[3,4-b]pyridine core .
- Kinome-wide profiling : Use selectivity screening panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Q. How can contradictions in synthetic yields from different methods be resolved?
Methodological Answer: Systematic analysis of reaction parameters is critical:
- Design of experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .
- In situ monitoring : Use HPLC or TLC to track intermediate formation and pinpoint yield-limiting steps (e.g., incomplete cyclization) .
- Byproduct characterization : HRMS and F NMR to identify fluorophenyl-group degradation products under acidic conditions .
Q. What computational strategies enhance reaction design for novel analogs?
Methodological Answer: Integrate computational and experimental workflows:
- Reaction path searching : Use density functional theory (DFT) in Gaussian to model transition states and predict regioselectivity in pyrazole functionalization .
- Machine learning (ML) : Train models on existing synthetic data (e.g., yield, purity) to recommend solvent/catalyst combinations for new derivatives .
- Retrosynthetic analysis : Employ AI-based tools (e.g., Chematica) to propose alternative routes for challenging steps (e.g., tetrahydrothiophene sulfonation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
